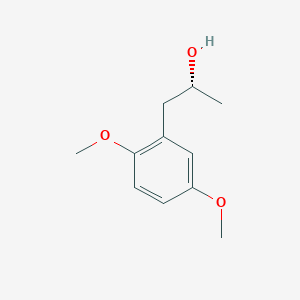

(2R)-1-(2,5-dimethoxyphenyl)propan-2-ol

Descripción

(2R)-1-(2,5-dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol characterized by a propan-2-ol backbone substituted with a 2,5-dimethoxyphenyl group at the 1-position.

Propiedades

Fórmula molecular |

C11H16O3 |

|---|---|

Peso molecular |

196.24 g/mol |

Nombre IUPAC |

(2R)-1-(2,5-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1 |

Clave InChI |

RPYWIZDAMGNPJB-MRVPVSSYSA-N |

SMILES isomérico |

C[C@H](CC1=C(C=CC(=C1)OC)OC)O |

SMILES canónico |

CC(CC1=C(C=CC(=C1)OC)OC)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-1-(2,5-dimethoxyphenyl)propan-2-ol with key analogs and impurities identified in the literature, focusing on structural variations, synthesis, and biological activity.

Structural Analogues with Indole and Phenoxy Substituents

Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) and (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11) share the propan-2-ol core but differ significantly in substitution patterns :

- Key Differences: Substituent Position: The 2,5-dimethoxyphenyl group in the target compound is replaced with indole-derived moieties (methoxy and methoxymethyl groups at positions 4, 5, or 6) in Compounds 10 and 11. Additional Functional Groups: Compounds 10 and 11 feature ethylamino side chains linked to 2-methoxyphenoxy groups, which are absent in the target compound.

- Biological Activity: Compounds 10 and 11 exhibit antiarrhythmic, hypotensive, and spasmolytic activity, likely mediated through α1-, α2-, and β1-adrenoceptor interactions . The absence of the ethylamino group in (2R)-1-(2,5-dimethoxyphenyl)propan-2-ol may reduce adrenoceptor binding affinity but could enhance metabolic stability due to fewer polar groups.

Comparison with Pharmaceutical Impurities

Impurities listed in pharmaceutical guidelines, such as (2RS)-1-[2-(2-methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E) and (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity H), provide insights into structure-activity relationships :

- Key Differences: Substituent Type: Impurity E contains a 2-methoxyethyl-phenoxy group, while Impurity H has a 4-(2-hydroxyethyl)-phenoxy group. Both include isopropylamino side chains, unlike the target compound. Stereochemistry: The target compound’s R-configuration contrasts with the racemic (RS) mixtures of these impurities.

- The lack of an isopropylamino group in the target compound could reduce β-adrenoceptor antagonism, a common feature in impurities with such substituents .

Physicochemical Comparison

| Property | Target Compound | Compound 10/11 | Impurity E/H |

|---|---|---|---|

| Core Structure | Propan-2-ol + 2,5-dimethoxyphenyl | Propan-2-ol + indole derivatives | Propan-2-ol + phenoxy derivatives |

| Polar Groups | Two methoxy groups | Methoxy, methoxymethyl, amino | Methoxyethyl, hydroxy, amino |

| Stereochemistry | R-configuration | Racemic (RS) | Racemic (RS) |

| Predicted LogP | ~2.5 (estimated) | Higher (>3.0 due to indole) | Moderate (~2.0–2.8) |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.